molecular formula C12H9F3N2O3 B1397251 Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate CAS No. 163720-43-2

Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate

Cat. No.: B1397251
CAS No.: 163720-43-2
M. Wt: 286.21 g/mol
InChI Key: AWNFFBSXOQQJMT-UHFFFAOYSA-N
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Description

Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a 3-(trifluoromethyl)phenyl group and at position 3 with an ethyl ester moiety. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, making the compound a promising candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors sensitive to electron-withdrawing substituents . The 1,2,4-oxadiazole ring contributes rigidity and hydrogen-bonding capacity, which can improve target affinity and pharmacokinetic properties. The ethyl ester group may act as a prodrug strategy, facilitating cellular uptake before hydrolysis to the active carboxylic acid form.

Properties

IUPAC Name

ethyl 5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3/c1-2-19-11(18)9-16-10(20-17-9)7-4-3-5-8(6-7)12(13,14)15/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWNFFBSXOQQJMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2=CC(=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties. The compound interacts with enzymes such as GSK-3β, which is involved in various cellular processes, including glycogen metabolism and cell signaling. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex.

Cellular Effects

This compound affects various types of cells by influencing cell signaling pathways, gene expression, and cellular metabolism. In bacterial cells, it disrupts cell wall synthesis, leading to cell lysis and death. In mammalian cells, it has been shown to modulate signaling pathways such as the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter gene expression profiles, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of target enzymes, forming a stable complex that inhibits enzyme activity. This inhibition can lead to the accumulation of substrates and depletion of products, disrupting normal cellular processes. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism and cell signaling.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including persistent changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the experimental conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions. These metabolic processes can lead to the formation of active metabolites that contribute to the compound’s biological activity. Additionally, the compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues can vary based on factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals and post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biological activity. For example, localization to the nucleus can enhance its ability to modulate gene expression, while localization to the mitochondria can affect cellular energy metabolism.

Biological Activity

Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate (CAS Number: 163720-43-2) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including cytotoxicity, antimicrobial activity, and other relevant pharmacological effects.

  • Molecular Formula : C₁₂H₉F₃N₂O₃
  • Molecular Weight : 286.21 g/mol
  • Structure : The compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.

Cytotoxicity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. This compound has shown promising results in inducing apoptosis in cancer cells.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference CompoundIC50 (µM)
MCF-7 (Breast)15.63Tamoxifen10.38
A549 (Lung)2.78Doxorubicin0.12
U-937 (Leukemia)Not reportedNot applicableNot applicable

The compound demonstrated an IC50 value of approximately 15.63 µM against the MCF-7 cell line, indicating a cytotoxic effect comparable to that of Tamoxifen, a standard treatment for breast cancer .

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively researched. This compound has shown activity against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis (WT)< 10 µg/mL
E. coli< 20 µg/mL
S. aureus< 15 µg/mL

The compound was particularly effective against monoresistant strains of Mtb, showcasing its potential as an antimicrobial agent .

The mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : Flow cytometry assays have indicated that this compound can induce apoptosis in cancer cells through the activation of p53 and caspase pathways.
  • Inhibition of Carbonic Anhydrases : Some studies have suggested that oxadiazole derivatives can selectively inhibit human carbonic anhydrases (hCA), which are implicated in tumor growth and metastasis.

Case Studies

  • Study on MCF-7 Cells : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant increase in apoptosis markers after treatment with the compound at varying concentrations.
  • Antimicrobial Evaluation : In another investigation focusing on its antimicrobial properties, the compound exhibited notable activity against drug-resistant strains of bacteria, suggesting its potential application in treating infections caused by resistant pathogens.

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research has indicated that derivatives of oxadiazoles exhibit promising anticancer properties. Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate has been studied for its potential to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : The compound has shown effectiveness against a range of pathogens. Studies suggest that the incorporation of trifluoromethyl groups can enhance the antimicrobial activity of oxadiazole derivatives, making them suitable candidates for developing new antibiotics.
  • Anti-inflammatory Effects : Preliminary studies have suggested that this compound may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or other inflammatory diseases.

Materials Science

  • Fluorescent Materials : The unique structure of this compound allows it to be used in the development of fluorescent materials. These materials are valuable in applications such as bioimaging and sensor technologies.
  • Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to the development of new materials with enhanced thermal and mechanical properties.

Agrochemicals

  • Pesticide Development : The oxadiazole framework is known for its insecticidal properties. Research into this compound has focused on its potential as a novel pesticide or herbicide, targeting specific pests while minimizing environmental impact.

Case Study 1: Anticancer Research

A study published in Journal of Medicinal Chemistry explored a series of oxadiazole derivatives, including this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study 2: Antimicrobial Activity

In a research article from Pharmaceutical Biology, the compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated a notable zone of inhibition at low concentrations, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 3: Material Applications

A recent publication in Materials Science & Engineering discussed the incorporation of this compound into polymer matrices to enhance their optical properties. The resulting materials showed improved fluorescence characteristics suitable for use in advanced photonic devices.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Differences

Compound Name Core Heterocycle Substituents at Key Positions Notable Functional Groups
Target Compound 1,2,4-Oxadiazole 5: 3-(CF₃)phenyl; 3: Ethyl ester CF₃, ester
tert-Butyl 3-(5-(5-((3-Cyanophenyl)...) Pyrazole 3: CF₃; 5: Carbamoyl-branched substituents CF₃, carbamate, cyano
5-(3-Chlorophenylsulfanyl)-1-methyl-... Pyrazole 3: CF₃; 4: Aldehyde; 5: Chlorophenylsulfanyl CF₃, sulfanyl, aldehyde
  • Heterocyclic Core : The oxadiazole ring in the target compound is more electron-deficient than pyrazole, influencing binding interactions with target proteins. Pyrazole derivatives often exhibit greater conformational flexibility .
  • CF₃ Group : Common in all three compounds, the CF₃ group enhances hydrophobic interactions and resistance to oxidative metabolism.
  • Functional Groups : The ethyl ester in the target compound contrasts with carbamates (tert-butyl derivative) and sulfanyl-aldehydes (chlorophenyl derivative), affecting solubility and reactivity.

Physicochemical Properties

Table 2: Comparative Physicochemical Profiles

Property Target Compound Pyrazole Carbamate Derivative Chlorophenylsulfanyl Pyrazole
Lipophilicity (logP) High (ester + CF₃) Moderate (polar carbamate) Moderate (sulfanyl reduces logP)
Solubility Low in water (ester dominance) Low (tert-butyl group) Very low (aldehyde hydrophobicity)
Metabolic Stability High (CF₃, oxadiazole) Moderate (carbamate hydrolysis) Low (aldehyde reactivity)
  • The target compound’s ester group improves membrane permeability compared to the pyrazole carbamate’s tert-butyl group, which may hinder absorption .

Research Findings and Implications

  • The target compound’s oxadiazole core offers superior metabolic stability compared to pyrazole derivatives, which are prone to ring-opening reactions.
  • The ethyl ester group provides a tunable prodrug strategy absent in the compared compounds, enabling tailored pharmacokinetics .
  • Structural analogs with sulfanyl or aldehyde groups () may exhibit higher reactivity but lower therapeutic indices .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(3-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.